REACTION_CXSMILES
|
S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.[CH3:16][O:17][C:18](=[O:29])[C:19]1[CH:24]=[C:23]([C:25](=[O:27])[CH3:26])[CH:22]=[CH:21][C:20]=1O.C[CH2:31][N:32](C(C)C)C(C)C.[O-]S(C(F)(F)F)(=O)=O.[NH4+].[OH-]>C(Cl)Cl.CN(C=O)C.[C-]#N.[Zn+2].[C-]#N.O>[CH3:16][O:17][C:18](=[O:29])[C:19]1[CH:24]=[C:23]([C:25](=[O:27])[CH3:26])[CH:22]=[CH:21][C:20]=1[C:31]#[N:32] |f:4.5,8.9.10|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)C(C)=O)O)=O
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Palladium(0)tetrakis(triphenylphosphine)
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
zinc cyanide
|
Quantity
|
2.16 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to rt
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with ½ sat. brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 90° C. for 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to rt
|
Type
|
EXTRACTION
|
Details
|
The resulting suspension was extracted with ETOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with ½ sat. brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |